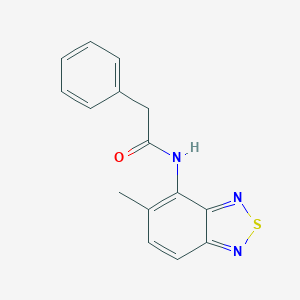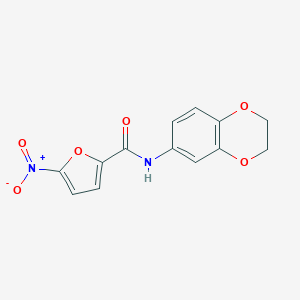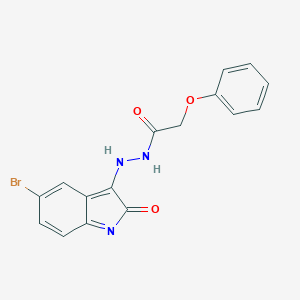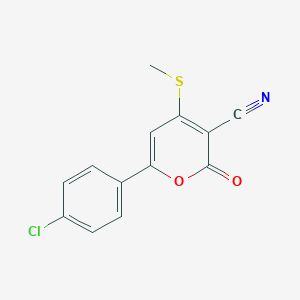
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of novel therapeutics. Moreover, the synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the development of novel analogs of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide with improved pharmacological properties is an area of active research. Additionally, the evaluation of the potential toxicity and safety of this compound in preclinical studies is necessary for its further development as a therapeutic agent.
Conclusion:
In conclusion, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is relatively straightforward, making it easily accessible for researchers. However, the potential toxicity of this compound needs to be carefully evaluated in preclinical studies. The future directions for the research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide include its potential application in the treatment of neurodegenerative diseases and the development of novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with phenylacetyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base like triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C15H13N3OS |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-7-8-12-15(18-20-17-12)14(10)16-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
Clé InChI |
NHSFJGZNYMBHQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)




![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)


